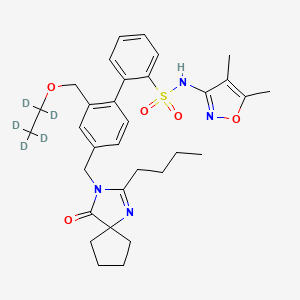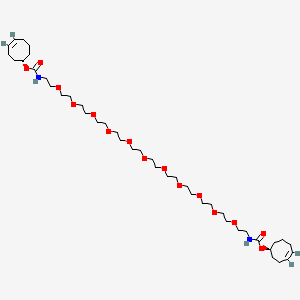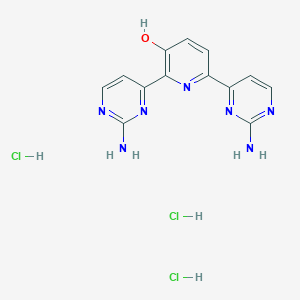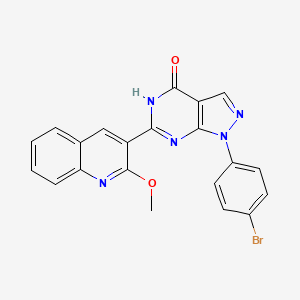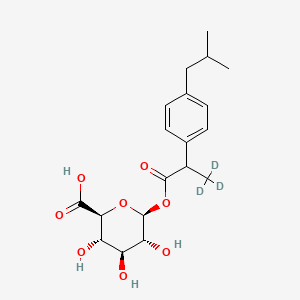
KRAS G12D inhibitor 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12D inhibitor 9 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation involves a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Méthodes De Préparation
The synthesis of KRAS G12D inhibitor 9 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically includes the formation of a salt bridge between the piperazine moiety of the inhibitors and the aspartic acid residue of the mutant protein . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
KRAS G12D inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its binding affinity.
Substitution: Substitution reactions can introduce different substituents to the inhibitor, enhancing its selectivity and potency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
KRAS G12D inhibitor 9 has a wide range of scientific research applications:
Mécanisme D'action
KRAS G12D inhibitor 9 exerts its effects by binding to the KRAS G12D mutant protein, forming a salt bridge with the aspartic acid residue at position 12 . This binding disrupts the interaction between KRAS and its downstream effectors, such as RAF1, thereby inhibiting the activation of the MAPK and PI3K signaling pathways . The inhibitor also induces conformational changes in the KRAS protein, preventing its activation and subsequent signaling .
Comparaison Avec Des Composés Similaires
KRAS G12D inhibitor 9 is unique in its ability to form a salt bridge with the aspartic acid residue of the KRAS G12D mutant protein, which enhances its selectivity and potency . Similar compounds include:
siG12D-LODER: An siRNA-based drug targeting KRAS G12D mutations, currently undergoing clinical trials.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding interactions with the KRAS G12D mutant protein .
Propriétés
Formule moléculaire |
C33H43N7O2 |
|---|---|
Poids moléculaire |
569.7 g/mol |
InChI |
InChI=1S/C33H43N7O2/c1-24-7-4-8-25-9-5-11-30(31(24)25)40-19-14-28-29(21-40)36-33(42-22-27-10-6-16-38(27)2)37-32(28)39-17-12-26(13-18-39)35-23-34-15-20-41-3/h4-5,7-9,11,26-27H,6,10,12-22H2,1-3H3/t27-/m0/s1 |
Clé InChI |
BYHDIQXMLFJXAX-MHZLTWQESA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OC[C@@H]6CCCN6C |
SMILES canonique |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OCC6CCCN6C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


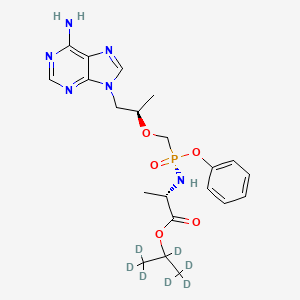
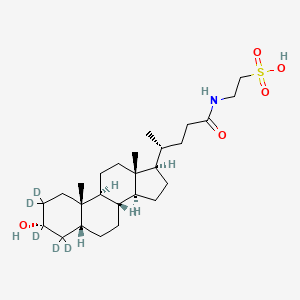

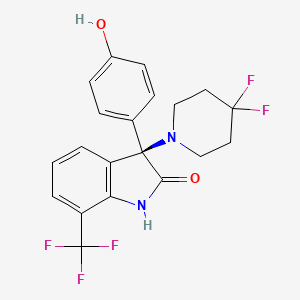

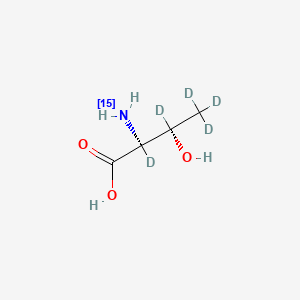

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
